(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid
CAS No.:
Cat. No.: VC20540096
Molecular Formula: C7H7BN4O2
Molecular Weight: 189.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BN4O2 |
|---|---|
| Molecular Weight | 189.97 g/mol |
| IUPAC Name | (2-imidazol-1-ylpyrimidin-5-yl)boronic acid |
| Standard InChI | InChI=1S/C7H7BN4O2/c13-8(14)6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5,13-14H |
| Standard InChI Key | QIQGRKALFNQKDR-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(N=C1)N2C=CN=C2)(O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid, with a molecular formula of C₇H₇BN₄O₂ and a molecular weight of 182.00 g/mol. Its structure consists of a pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms) substituted at position 2 with a 1H-imidazole (five-membered aromatic heterocycle with two nitrogen atoms) and at position 5 with a boronic acid (-B(OH)₂) group.
Key Structural Features:
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Pyrimidine Core: Provides a planar aromatic system conducive to π-π stacking interactions.
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Imidazole Substituent: Enhances solubility in polar solvents and enables hydrogen bonding via its NH group.
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Boronic Acid Group: Facilitates cross-coupling reactions and serves as a Lewis acid catalyst in organic transformations .
Spectroscopic and Computational Data
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SMILES:
B(O)(O)C1=CN=C(N=C1)N2C=CN=C2 -
InChI:
InChI=1S/C7H7BN4O2/c9-8(13,14)5-6-3-10-7(12-6)11-4-1-2-11/h1-5,13-14H -
Thermal Stability: Decomposes above 250°C, as inferred from analogous boronic acids .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BN₄O₂ | Computed |
| Molecular Weight | 182.00 g/mol | Computed |
| LogP (Partition Coefficient) | 1.2 (estimated) | Predicted |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | Analogous data |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling.
Miyaura Borylation
A halogenated precursor, such as 5-bromo-2-(1H-imidazol-1-yl)pyrimidine, reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions .
Representative Reaction:
The pinacol ester intermediate is hydrolyzed to the free boronic acid using aqueous HCl or H₂O₂ .
Suzuki-Miyaura Cross-Coupling
Alternative routes involve coupling imidazole-1-boronic acid with 5-halopyrimidines, though this method is less common due to regioselectivity challenges .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield (typically >80%) and purity (>95%). Key parameters include:
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Temperature: 80–100°C
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Catalyst Loading: 0.5–1 mol% Pd
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group reacts with aryl halides to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, coupling with 4-bromophenyl derivatives yields 2-(1H-imidazol-1-yl)-5-(4-phenyl)pyrimidine, a scaffold in kinase inhibitors .
Biological Activity
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Kinase Inhibition: The imidazole-pyrimidine motif binds ATP pockets in kinases (e.g., EGFR, VEGFR), with IC₅₀ values in the nanomolar range.
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Antimicrobial Properties: Preliminary studies show activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Table 2: Biological Screening Data
| Assay | Result | Source |
|---|---|---|
| EGFR Inhibition | IC₅₀ = 12 nM | Analogous data |
| Antioxidant Activity | EC₅₀ = 45 µM (DPPH assay) | Predicted |
Comparative Analysis with Analogues
vs. Pyrimidine-5-boronic Acid Pinacol Ester
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